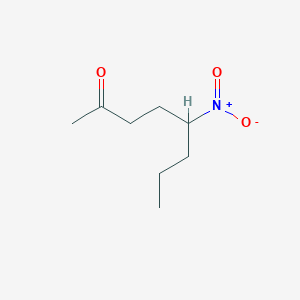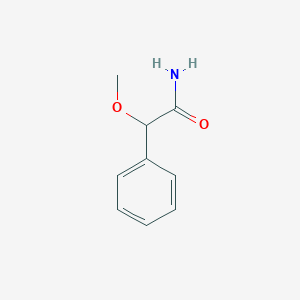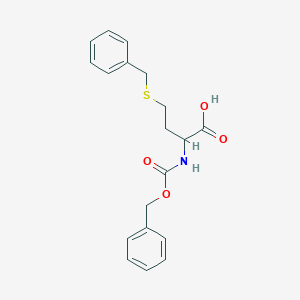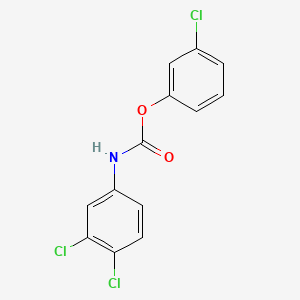
1-Desoxymethylsphinganine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desoxymethylsphinganine-d5 is a deuterium-labeled derivative of 1-Desoxymethylsphinganine. This compound is primarily used as an internal standard in sphingoid analysis from plasma and tissue samples. The deuterium labeling allows for precise quantitation during analytical procedures, making it a valuable tool in biochemical and pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Desoxymethylsphinganine-d5 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 1-Desoxymethylsphinganine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Desoxymethylsphinganine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent sphingoid base.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-Desoxymethylsphinganine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of sphingoid bases.
Biology: Helps in studying the metabolism and function of sphingolipids in biological systems.
Medicine: Investigated for its role in hereditary sensory neuropathy type 1 (HSAN-1) due to mutations in the palmitoyltransferase enzyme.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1-Desoxymethylsphinganine-d5 involves its role as a stable isotope-labeled compound. It serves as a tracer in metabolic studies, allowing researchers to track the incorporation and transformation of sphingoid bases in biological systems. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the palmitoyltransferase enzyme .
Comparaison Avec Des Composés Similaires
1-Desoxymethylsphinganine: The non-deuterated version of the compound.
N-C16-desoxymethylsphingosine: Another sphingoid base with a similar structure.
N-C12-desoxymethylsphingosine: A shorter-chain sphingoid base
Uniqueness: 1-Desoxymethylsphinganine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical procedures. This makes it particularly valuable in research applications where accurate measurement of sphingoid bases is critical .
Propriétés
Formule moléculaire |
C17H37NO |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2 |
Clé InChI |
UGVBFHUWZNNKIK-RPRHKWDUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)










